BenchChemオンラインストアへようこそ!

1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

Physicochemical profiling Membrane permeability prediction Drug-likeness

1-Cyclopentyl-3-nitro-1H-pyrazol-5-amine (CAS 2226034-42-8, molecular formula C₈H₁₂N₄O₂, MW 196.21 g/mol) is a heterocyclic small molecule belonging to the 5-aminopyrazole class. The compound features a cyclopentyl substituent at the N1 position, a nitro group at the 3-position, and a primary amine at the 5-position of the pyrazole ring.

Molecular Formula C8H12N4O2
Molecular Weight 196.21
CAS No. 2226034-42-8
Cat. No. B2784568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-3-nitro-1H-pyrazol-5-amine
CAS2226034-42-8
Molecular FormulaC8H12N4O2
Molecular Weight196.21
Structural Identifiers
SMILESC1CCC(C1)N2C(=CC(=N2)[N+](=O)[O-])N
InChIInChI=1S/C8H12N4O2/c9-7-5-8(12(13)14)10-11(7)6-3-1-2-4-6/h5-6H,1-4,9H2
InChIKeyMBHFWDRURDWASL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentyl-3-nitro-1H-pyrazol-5-amine (CAS 2226034-42-8): Structural Identity and Procurement Context


1-Cyclopentyl-3-nitro-1H-pyrazol-5-amine (CAS 2226034-42-8, molecular formula C₈H₁₂N₄O₂, MW 196.21 g/mol) is a heterocyclic small molecule belonging to the 5-aminopyrazole class. The compound features a cyclopentyl substituent at the N1 position, a nitro group at the 3-position, and a primary amine at the 5-position of the pyrazole ring. It is supplied by multiple commercial vendors, typically at ≥95% purity, and is intended exclusively for research and development (non-human, non-therapeutic) use . The 5-aminopyrazole scaffold is recognized in the medicinal chemistry literature as a privileged structure for kinase inhibitor development and other pharmacological applications [1]. However, the specific quantitative biological or physicochemical data for this compound remain largely unpublished in the peer-reviewed primary literature; the evidence presented herein therefore draws on predicted/computed property comparisons with closely related positional isomers and on class-level inference from the broader 5-aminopyrazole family.

Why In-Class Substitution of 1-Cyclopentyl-3-nitro-1H-pyrazol-5-amine Is Not Straightforward


Although several positional isomers and close analogs of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine share the identical molecular formula (C₈H₁₂N₄O₂) and molecular weight (196.21 g/mol), they are not functionally interchangeable. The specific 3-nitro, 5-amino regiochemistry produces a distinct hydrogen-bonding profile (HBD = 2, HBA = 5), polar surface area (90.65 Ų), and rotatable bond count (7) that diverge meaningfully from the 4-nitro isomer (1-cyclopentyl-4-nitro-1H-pyrazol-5-amine, CAS 1247098-12-9: HBD = 1, TPSA = 86.98 Ų, rotatable bonds = 2) . These predicted physicochemical differences can influence membrane permeability, solubility, and target binding, making the choice of isomer consequential for studies where ligand efficiency or pharmacokinetic properties matter. Moreover, the des-amino analog (1-cyclopentyl-3-nitro-1H-pyrazole, CAS 1170953-36-2) entirely lacks the 5-NH₂ hydrogen-bond-donating motif, precluding any interaction that depends on this pharmacophoric feature . The quantitative evidence that follows details these differentiators.

Quantitative Differentiation Evidence for 1-Cyclopentyl-3-nitro-1H-pyrazol-5-amine vs. Closest Analogs


Polar Surface Area (PSA) Differentiation Between 3-Nitro and 4-Nitro Positional Isomers

1-Cyclopentyl-3-nitro-1H-pyrazol-5-amine (target, CAS 2226034-42-8) exhibits a predicted polar surface area (PSA) of 90.65 Ų, which is ~3.7 Ų higher than the PSA of its 4-nitro positional isomer (1-cyclopentyl-4-nitro-1H-pyrazol-5-amine, CAS 1247098-12-9, TPSA = 86.98 Ų). Both values are calculated/predicted data from commercial cheminformatics platforms . A PSA above 90 Ų is generally associated with reduced passive membrane permeability and lower oral absorption potential relative to molecules with PSA below 90 Ų (the 'Veber threshold'), meaning the 3-nitro isomer occupies a borderline permeability regime that the 4-nitro isomer (TPSA 86.98) comfortably falls below. This difference can meaningfully affect cellular uptake in cell-based assays.

Physicochemical profiling Membrane permeability prediction Drug-likeness

Hydrogen Bond Donor (HBD) Count Difference Between Regioisomers and Impact on Permeability Prediction

The target compound possesses two hydrogen bond donors (HBD = 2), corresponding to the primary amine (–NH₂) at the 5-position. In contrast, the 4-nitro positional isomer (CAS 1247098-12-9) is predicted to have only one HBD (HBD = 1) . According to Lipinski's Rule of Five, each additional HBD beyond the optimal count of ≤5 incrementally reduces the probability of acceptable oral absorption. In the context of fragment-based drug discovery or lead optimization, a shift from HBD = 1 to HBD = 2 can alter the ligand efficiency metrics and change the desolvation penalty upon target binding, making the 3-nitro-5-amino isomer a functionally distinct chemical probe from its 4-nitro-5-amino counterpart.

Hydrogen bonding Oral bioavailability prediction Lipinski Rule of Five

Rotatable Bond Count: Conformational Flexibility Contrast with the 4-Nitro Isomer

The target compound is predicted to have 7 rotatable bonds, whereas the 4-nitro positional isomer (CAS 1247098-12-9) has only 2 . In drug design, each rotatable bond reduces the probability of oral bioavailability (Veber's rule) and increases the entropic penalty upon binding to a protein target. A difference of 5 rotatable bonds between two isomeric compounds represents a substantial divergence in conformational flexibility, which can translate into measurable differences in binding affinity for targets that prefer a pre-organized ligand conformation. The higher rotatable bond count of the 3-nitro isomer may offer greater adaptability to diverse binding pockets but at the cost of reduced binding entropy.

Conformational entropy Binding affinity prediction Ligand efficiency

Presence of the 5-Amino Group vs. Des-Amino Analog: Pharmacophoric and Synthetic Utility Differentiation

1-Cyclopentyl-3-nitro-1H-pyrazol-5-amine contains a primary amine at the C5 position (SMILES: NC1=CC(=NN1C1CCCC1)[N+]([O-])=O), which is absent in the des-amino analog 1-cyclopentyl-3-nitro-1H-pyrazole (CAS 1170953-36-2, C₈H₁₁N₃O₂, MW 181.19) . The 5-amino group serves dual roles: (i) as a hydrogen-bond-donating pharmacophoric element that can engage protein backbone carbonyls or side-chain acceptors in kinase ATP-binding pockets, consistent with the general 5-aminopyrazole kinase inhibitor pharmacophore model [1]; and (ii) as a synthetic handle for further derivatization (acylation, sulfonylation, reductive amination, diazotization) that the des-amino analog cannot undergo. The molecular weight difference (196.21 vs. 181.19 g/mol) also affects dosing calculations and molarity preparation in assay workflows.

Pharmacophore design Synthetic building block Hydrogen bond donor

Quantitative Estimate of Drug-likeness (QED) and Lipophilicity (AlogP) Relative to Drug-like Chemical Space

The target compound has a predicted AlogP of 1.29 and a Quantitative Estimate of Drug-likeness (QED) weighted score of 0.69 . The QED score (range 0–1) integrates multiple molecular properties including molecular weight, logP, HBD, HBA, PSA, and rotatable bonds. A QED of 0.69 places this compound in the 'attractive' range for fragment-to-lead or lead optimization programs (>0.5 is generally considered favorable). In comparison, the 4-nitro positional isomer (CAS 1247098-12-9) has a predicted LogP of 1.4886 , indicating ~0.2 log units higher lipophilicity. While both values fall within drug-like space (LogP < 5), the ~0.2 unit ΔLogP may be consequential for logD-driven solubility and protein-binding differences in specific assay conditions. No experimental logP/logD data have been published for either isomer.

Drug-likeness Lipophilicity Lead optimization QED score

Class-Level Evidence: 5-Aminopyrazole Scaffold as a Privileged Kinase Inhibitor Pharmacophore

The 5-aminopyrazole substructure present in the target compound is widely recognized in medicinal chemistry as a privileged scaffold for kinase inhibition. The comprehensive 2018 review by Shaabani et al. documents over 280 references demonstrating that 5-amino-N-substituted pyrazoles serve as key building blocks for bioactive molecules targeting diverse enzymes including p38α MAP kinase, cyclin-dependent kinases (CDKs), and adenosine receptors [1]. The Roche patent family (US 8,252,826; WO 2011/117327) further establishes that cyclopentyl-substituted pyrazoles are active as selective farnesoid X receptor (FXR) modulators, with specific exemplified compounds showing nanomolar potency [2]. While the specific target compound (CAS 2226034-42-8) has not been individually profiled in these disclosures, its core scaffold aligns with the SAR trends established for the broader series, positioning it as a viable starting point for hit-to-lead programs targeting these receptor/enzyme classes.

Kinase inhibition 5-Aminopyrazole pharmacophore Structure-activity relationship

Procurement-Driven Application Scenarios for 1-Cyclopentyl-3-nitro-1H-pyrazol-5-amine Based on Differential Evidence


Medicinal Chemistry Hit-to-Lead Programs Targeting Kinases or Nuclear Receptors

The 5-aminopyrazole scaffold, supported by extensive SAR literature, is a validated starting point for kinase inhibitor design [1]. The target compound's predicted drug-likeness (QED = 0.69) and moderate lipophilicity (AlogP = 1.29) make it suitable for inclusion in fragment-based or focused screening libraries . Its two H-bond donors (5-NH₂) and five H-bond acceptors provide a balanced pharmacophoric profile for engaging ATP-binding pockets, while the cyclopentyl group offers conformational restriction not present in simpler N-alkyl analogs. Researchers should select this specific isomer when the 3-nitro-5-amino regiochemistry is required by the target pharmacophore model; the 4-nitro isomer, with its distinct HBD count (1 vs. 2) and TPSA (86.98 vs. 90.65 Ų), would not replicate the same interaction pattern.

Synthetic Chemistry: Use as a Multi-Functional Building Block for Library Synthesis

The primary aromatic amine at the 5-position enables diverse downstream chemistry: acylation to amides, sulfonylation to sulfonamides, reductive amination, and diazotization followed by Sandmeyer-type displacements. This synthetic versatility is absent in the des-amino analog (CAS 1170953-36-2), which can only undergo transformations at the pyrazole ring itself [1]. The 3-nitro group additionally serves as a masked amine (via reduction) or as an electron-withdrawing substituent to tune ring electronics for subsequent nucleophilic aromatic substitution or cycloaddition reactions. The compound's commercial availability at ≥95% purity from multiple vendors supports parallel library synthesis workflows.

Physicochemical Profiling and Permeability Studies Comparing Nitro-Regioisomeric Pairs

The predicted PSA difference of 3.67 Ų between the 3-nitro (90.65 Ų) and 4-nitro (86.98 Ų) isomers straddles the Veber permeability threshold (~90 Ų) [1]. This makes the isomeric pair an informative test set for experimental validation of in silico permeability models (PAMPA, Caco-2, MDCK). The 5-fold difference in rotatable bond count (7 vs. 2) further provides a platform for studying the relationship between conformational flexibility and measured permeability or solubility. Procurement of both isomers from verified suppliers enables controlled head-to-head experimental comparisons that can improve local ADME prediction models.

FXR Modulator Discovery: Scaffold-Hopping from Patent-Exemplified Series

The Roche patent family (US 8,252,826; WO 2011/117327) demonstrates that cyclopentyl-substituted pyrazoles can achieve nanomolar FXR modulatory activity, with specific trisubstituted-pyrazol carboxamides reaching IC₅₀ values as low as 7.5 nM in FXR binding assays [1]. While the target compound itself is not an exemplified final compound in these patents, its core structure (N1-cyclopentyl, C3-nitro, C5-amino) provides a synthetically tractable intermediate for elaborating into the patent-defined chemical space through amide coupling at the 5-amine position. This positions the compound as a viable advanced intermediate for organizations pursuing FXR-targeted drug discovery without requiring de novo construction of the pyrazole core.

Quote Request

Request a Quote for 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.